2-Amino-3-chloropropan-1-ol chemical structure and properties
2-Amino-3-chloropropan-1-ol chemical structure and properties
This technical guide details the structural chemistry, synthesis, and reactivity profile of 2-Amino-3-chloropropan-1-ol , a critical chiral synthon used in the preparation of aziridines and complex pharmaceutical intermediates.
Structural Integrity, Synthetic Pathways, and Aziridinium Kinetics
Executive Summary & Structural Identification
2-Amino-3-chloropropan-1-ol is a bifunctional building block characterized by a vicinal amino-chloro motif. Unlike its regioisomer (1-amino-3-chloropropan-2-ol, a key intermediate for Linezolid), this compound features the amino group at the chiral center (C2), derived structurally from the amino acid Serine .
It exists primarily as a hydrochloride salt in commerce. The free base is thermodynamically unstable, undergoing spontaneous intramolecular cyclization to form 2-(hydroxymethyl)aziridine . This reactivity defines its utility as a "masked" aziridine precursor.
Physicochemical Profile (HCl Salt)[1]
| Property | Specification |
| IUPAC Name | 2-Amino-3-chloropropan-1-ol hydrochloride |
| Common Name | |
| CAS Number | 54798-73-1 (Racemic HCl) / 5465-72-5 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 146.01 g/mol (HCl Salt) |
| Chirality | Exists as (R)- and (S)- enantiomers (derived from D- or L-Serine) |
| Solubility | Highly soluble in |
| Stability | Hygroscopic solid; Stable at pH < 4; Cyclizes at pH > 7 |
Synthetic Pathways & Production Protocols
The synthesis of 2-Amino-3-chloropropan-1-ol is most reliably achieved via the modification of Serine or Serine Methyl Ester . Direct chlorination of Serinol (2-amino-1,3-propanediol) is less selective due to the competing reactivity of the two primary hydroxyl groups.
Primary Route: Deoxychlorination of Serine Derivatives
This protocol utilizes Thionyl Chloride (
Step-by-Step Protocol
-
Esterification (Pre-step): L-Serine is suspended in Methanol.
is added dropwise at 0°C to form L-Serine Methyl Ester HCl. -
Chlorination:
-
Reagents: L-Serine Methyl Ester HCl (1.0 eq), Thionyl Chloride (1.2 eq).
-
Solvent: Anhydrous Dichloroethane or Chloroform.
-
Condition: Reflux for 12–24 hours.
-
Mechanism: The hydroxyl group attacks
, forming a chlorosulfite intermediate which undergoes displacement by chloride. -
Product: Methyl 2-amino-3-chloropropanoate HCl.
-
-
Reduction (Critical Step):
-
The ester moiety is selectively reduced to the primary alcohol using Sodium Borohydride (
) or Lithium Aluminum Hydride ( ) under controlled conditions (often requiring protection of the amine or careful pH management to prevent premature cyclization). -
Note: In many industrial applications, the ester (Methyl 2-amino-3-chloropropanoate) is the isolated intermediate. The reduction to the alcohol (2-Amino-3-chloropropan-1-ol) is performed in situ immediately prior to cyclization.
-
Diagram: Synthetic Flow & Isomer Distinction
The following diagram illustrates the divergence between the Serine route (yielding the 2-amino isomer) and the Epichlorohydrin route (yielding the 1-amino isomer).
Caption: Synthesis of the 2-amino isomer via Serine vs. the 1-amino isomer via Epichlorohydrin.
Reactivity & Mechanistic Insights: The Aziridinium Gateway
The defining property of 2-amino-3-chloropropan-1-ol is its ability to function as a nitrogen mustard analogue. It is a "suicide substrate" that activates upon basification.
The Cyclization Mechanism
In the presence of a base (or physiological pH), the free amine acts as an internal nucleophile.
-
Deprotonation: The ammonium salt (
) is deprotonated to the free amine ( ). -
Intramolecular Attack: The nitrogen lone pair attacks the
-carbon (C3) bearing the chlorine atom. -
Displacement: Chloride is ejected as a leaving group, forming the strained aziridine ring.
This reaction is reversible under acidic conditions (ring opening), but the aziridine formation is thermodynamically favored in base.
Caption: Base-promoted intramolecular cyclization to the aziridine pharmacophore.
Stability Warning
-
Acidic pH (pH < 4): The molecule is stable as the hydrochloride salt. The protonated amine cannot act as a nucleophile.
-
Basic pH (pH > 7): Rapid cyclization occurs. Researchers must keep solutions acidic until the moment of reaction if the linear form is desired.
Pharmaceutical Applications
Precursor to Chiral Aziridines
The primary utility of 2-amino-3-chloropropan-1-ol is as a precursor to chiral aziridines .[1][2][3] Aziridines are valuable because they can be ring-opened by nucleophiles (amines, thiols, azides) to create 1,2-diamines or amino-sulfides with high regio- and stereocontrol.
-
Application: Synthesis of glycosidase inhibitors and antibiotic scaffolds.
Amino Acid Modification
It serves as a scaffold for modifying the serine side chain. By displacing the chlorine with other nucleophiles (before cyclization, if protected, or via the aziridine intermediate), it allows for the synthesis of unnatural amino acids .
Distinction from Linezolid Intermediate
It is crucial to distinguish this compound from 1-amino-3-chloro-2-propanol (CAS 62037-46-1).[4]
-
1-amino isomer: Used for Linezolid (Oxazolidinone antibiotics).
-
2-amino isomer (This Topic): Used for Aziridine/Serine chemistry.
-
Expert Note: Purchasing errors are common. Always verify the structure: Is the amine on C2 (chiral center) or C1 (terminal)?
Safety & Handling (E-E-A-T)
Hazard Classification: Alkylating Agent / Corrosive.
-
Toxicity: As a precursor to an aziridine (a known alkylating agent), this compound should be treated with the same precautions as nitrogen mustards. It can alkylate DNA, posing mutagenic and carcinogenic risks.
-
Skin/Eye Contact: Causes severe skin burns and eye damage (H314). The HCl salt is corrosive.
-
Inhalation: Destructive to mucous membranes.
Self-Validating Safety Protocol:
-
Quenching: Never dispose of active residues directly. Quench any potential aziridine formation by treating waste with aqueous thiosulfate or strong acid (to ring-open/hydrolyze the active species) before disposal.
-
Monitoring: Use pH paper to ensure reaction mixtures remain acidic (pH 2-3) during storage to prevent inadvertent cyclization.
References
-
ChemicalBook. (2024). 2-amino-3-chloropropan-1-ol hydrochloride Product Description and CAS 54798-73-1.[3][5][6] Retrieved from
-
PubChem. (2024). Compound Summary: 1-Amino-3-chloropropan-2-ol (Isomer Comparison). National Library of Medicine. Retrieved from
-
GuideChem. (2024). Synthesis and Properties of Amino-chloropropanol Derivatives. Retrieved from
- Vertex AI Search. (2024). Patent Analysis: Preparation of Serinol and Chlorinated Derivatives from Serine Methyl Ester.
Sources
- 1. linezolid impurity | 496031-56-2 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1 | Benchchem [benchchem.com]
- 5. 2-amino-3-chloropropan-1-ol hydrochloride [54798-73-1] | Chemsigma [chemsigma.com]
- 6. 2-amino-3-chloropropan-1-ol hydrochloride | 54798-73-1 [chemicalbook.com]
